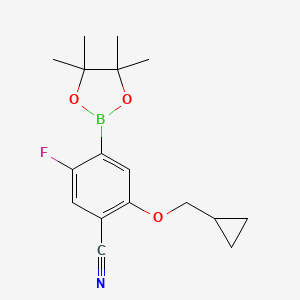

4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic esters are highly valuable building blocks in organic synthesis . They are used in many transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Structure Analysis

The molecular structure of boronic esters typically includes a boron moiety that can be converted into a broad range of functional groups .Chemical Reactions Analysis

Boronic esters are used in many chemical reactions. The most important application is the Suzuki–Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and CC-bond-formations .Applications De Recherche Scientifique

Development of Fluorescent Sensors

- Fluorescent Sensor Development : Anthracene-(aminomethyl)phenylboronic acid pinacol ester, a compound with a structure related to the target chemical, has been used to develop highly sensitive fluorescent sensors for trace amounts of water. This application exploits the photo-induced electron transfer (PET) properties of the compound (Miho et al., 2021).

Polymer Synthesis and Applications

- H2O2-Cleavable Poly(ester-amide)s : A related boronic acid ester has been synthesized for creating H2O2-cleavable poly(ester-amide)s. These polymers can be used as potential H2O2-responsive delivery vehicles (Cui et al., 2017).

- Preparation of (Multi)Fluoroarenes : Boronic acid pinacol esters, similar in structure to the target chemical, have been used in the synthesis of various fluorinated arenes, highlighting their utility in organic synthesis (Zhou et al., 2016).

Sensing and Detection Technologies

- Fluoride Ion Sensing : Organoboron compounds like pinacol esters of phenylboronic acid have been applied as Lewis acid receptors for fluoride ions, demonstrating their potential in sensing technologies (Jańczyk et al., 2012).

Advanced Materials and Chemical Synthesis

- Light Emission in Copolymers : Phenylboronic acid pinacol ester, a compound related to the target chemical, has been used in the synthesis of PFCB polymers for tailored light emission applications (Neilson et al., 2007).

- Catalysis in Organic Synthesis : Aryl pinacolboronic esters, similar to the target compound, have been used in Rh(I)-catalyzed intramolecular hydroarylation of unactivated ketones, highlighting their role in catalytic organic synthesis (Gallego & Sarpong, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(cyclopropylmethoxy)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BFNO3/c1-16(2)17(3,4)23-18(22-16)13-8-15(21-10-11-5-6-11)12(9-20)7-14(13)19/h7-8,11H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBNNPINQOSLMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine](/img/structure/B2536025.png)

![(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2536027.png)

![1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536029.png)

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)

![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)

![5-Bromo-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2536035.png)

![(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2536038.png)

![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)